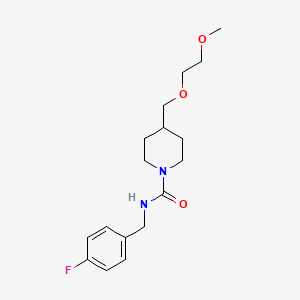
N-(4-fluorobenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H25FN2O3 and its molecular weight is 324.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorobenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide is a synthetic compound that belongs to the piperidine class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H24FN1O3
- Molecular Weight : 329.39 g/mol
The presence of a fluorobenzyl group and a methoxyethoxy substituent contributes to its lipophilicity and potential interactions with biological targets.
This compound exhibits various biological activities, primarily through its interaction with neurotransmitter receptors and ion channels. The following are key mechanisms identified in research studies:
- Dopaminergic Activity : The compound may act as a dopamine receptor modulator, influencing dopaminergic signaling pathways which are crucial in treating neurological disorders.
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against viruses such as Ebola, where piperidine derivatives have shown efficacy in inhibiting viral entry into host cells .
- Anticancer Potential : In vitro studies indicate that piperidine derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting possible applications in oncology .
Research Findings
A comprehensive review of recent literature reveals several studies that have evaluated the biological activity of similar piperidine derivatives:
Antiviral Activity Against Ebola Virus
A significant study focused on the synthesis of piperidine derivatives as inhibitors of the Ebola virus. Compounds were evaluated for their ability to block viral entry, with some showing submicromolar activity levels (EC50 values < 1 µM). These findings highlight the therapeutic potential of modifying piperidine structures to enhance antiviral efficacy .
Anticancer Efficacy
In vivo studies on related piperidine compounds demonstrated promising antitumor activity in human lung cancer xenograft models. The compounds were shown to reduce tumor growth significantly compared to controls, indicating their potential as novel anticancer agents .
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(2-methoxyethoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-22-10-11-23-13-15-6-8-20(9-7-15)17(21)19-12-14-2-4-16(18)5-3-14/h2-5,15H,6-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPKCAJVTBWGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(CC1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













